molecular formula C24H27NO5 B12175112 [4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-yl](3,4-dimethoxyphenyl)methanone

[4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-yl](3,4-dimethoxyphenyl)methanone

Cat. No.: B12175112
M. Wt: 409.5 g/mol
InChI Key: NELGYPMGIUNMHY-UHFFFAOYSA-N
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Description

4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone is a complex organic compound that features a benzofuran core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the azepan-1-ylmethyl group and the hydroxy group. The final step involves the attachment of the 3,4-dimethoxyphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution reactions could introduce new functional groups onto the benzofuran core .

Mechanism of Action

The mechanism of action of 4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone involves its interaction with specific molecular targets in the body. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(Azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-ylmethanone apart is its unique combination of functional groups and its potential for diverse chemical reactions and biological activities. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C24H27NO5

Molecular Weight

409.5 g/mol

IUPAC Name

[4-(azepan-1-ylmethyl)-5-hydroxy-1-benzofuran-3-yl]-(3,4-dimethoxyphenyl)methanone

InChI

InChI=1S/C24H27NO5/c1-28-20-9-7-16(13-22(20)29-2)24(27)18-15-30-21-10-8-19(26)17(23(18)21)14-25-11-5-3-4-6-12-25/h7-10,13,15,26H,3-6,11-12,14H2,1-2H3

InChI Key

NELGYPMGIUNMHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=COC3=C2C(=C(C=C3)O)CN4CCCCCC4)OC

Origin of Product

United States

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